molecular formula C15H18S B12601041 2-(Undeca-1,3-diyn-1-YL)thiophene CAS No. 648435-60-3

2-(Undeca-1,3-diyn-1-YL)thiophene

Cat. No.: B12601041
CAS No.: 648435-60-3
M. Wt: 230.4 g/mol
InChI Key: FLZMVFRQJMVOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Undeca-1,3-diyn-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their stability and unique electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Undeca-1,3-diyn-1-YL)thiophene typically involves the formation of the thiophene ring followed by the introduction of the undeca-1,3-diyn-1-yl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as potassium carbonate or DABCO, and solvents like DMF or ethanol, are common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(Undeca-1,3-diyn-1-YL)thiophene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene oxides, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-(Undeca-1,3-diyn-1-YL)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Undeca-1,3-diyn-1-YL)thiophene involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a simple sulfur-containing five-membered ring.

    2,5-Dimethylthiophene: A derivative with methyl groups at positions 2 and 5.

    3-Bromothiophene: A derivative with a bromine atom at position 3.

Uniqueness

2-(Undeca-1,3-diyn-1-YL)thiophene is unique due to the presence of the undeca-1,3-diyn-1-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

648435-60-3

Molecular Formula

C15H18S

Molecular Weight

230.4 g/mol

IUPAC Name

2-undeca-1,3-diynylthiophene

InChI

InChI=1S/C15H18S/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14H,2-7H2,1H3

InChI Key

FLZMVFRQJMVOPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CC#CC1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.